2-(Benzyloxy)-5-bromobenzonitrile
Overview
Description
2-(Benzyloxy)-5-bromobenzonitrile is an organic compound that features a benzyloxy group and a bromine atom attached to a benzonitrile core. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromobenzonitrile typically involves the bromination of 2-(Benzyloxy)benzonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst or under UV light. The reaction conditions often include solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoyl group, or reduced to a benzyl group, using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of benzyl derivatives.
Scientific Research Applications
2-(Benzyloxy)-5-bromobenzonitrile has several applications in scientific research:
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives have been studied for their ability to inhibit enzymes involved in microbial growth, suggesting potential as antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-4-bromobenzonitrile
- 2-(Benzyloxy)-3-bromobenzonitrile
- 2-(Benzyloxy)-6-bromobenzonitrile
Uniqueness
2-(Benzyloxy)-5-bromobenzonitrile is unique due to the specific positioning of the bromine and benzyloxy groups on the benzonitrile core. This positioning can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for targeted synthetic applications .
Properties
IUPAC Name |
5-bromo-2-phenylmethoxybenzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIVFKIPZRHNDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.